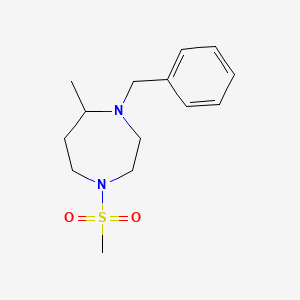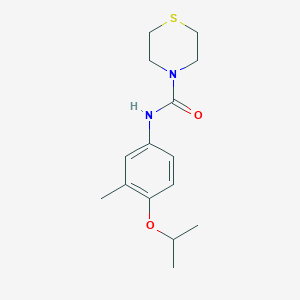
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, also known as FK-506, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. FK-506 was first discovered in 1987 from the fermentation broth of Streptomyces tsukubaensis, a soil bacterium found in Japan. Since then, FK-506 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one exerts its immunosuppressive effects by binding to a protein called FK-binding protein 12 (FKBP12). The FK506-FKBP12 complex then binds to and inhibits a protein called calcineurin, which is essential for the activation of T cells. By inhibiting calcineurin, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one prevents the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects, including the suppression of T cell activation, the inhibition of cytokine production, and the modulation of gene expression. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and specificity for calcineurin inhibition. However, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one is still not fully understood, and future research may shed light on this complex process.
合成法
The synthesis of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one involves a complex chemical process that requires several intermediate steps. The first step involves the fermentation of Streptomyces tsukubaensis to produce the 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one precursor, which is then extracted and purified. The purified precursor is then converted to 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one through a series of chemical reactions, including esterification, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its immunosuppressive properties and potential therapeutic applications. It is primarily used in organ transplantation to prevent rejection by suppressing the immune system. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-22-8-9-23(16-7-6-13(20)11-17(16)22)19(25)15-10-12-4-2-3-5-14(12)18(24)21-15/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIOCGJYDGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)





![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)

